molecular formula C25H26O5 B12318984 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol

2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol

Cat. No.: B12318984
M. Wt: 406.5 g/mol
InChI Key: YCMBPTJJSYKEAD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a trityloxymethyl group and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective functionalization. The trityloxymethyl group is introduced using trityl chloride in the presence of a base such as pyridine. The hydroxyl groups are then deprotected under acidic conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The trityloxymethyl group can also interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-5-(methoxymethyl)oxolane-3,4-diol
  • 2-(Hydroxymethyl)-5-(benzyloxymethyl)oxolane-3,4-diol
  • 2-(Hydroxymethyl)-5-(ethoxymethyl)oxolane-3,4-diol

Comparison: Compared to these similar compounds, 2-(Hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol is unique due to the presence of the trityloxymethyl group, which provides greater stability and hydrophobicity. This makes it more suitable for certain applications, such as in drug development where stability and interaction with hydrophobic protein regions are crucial.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMBPTJJSYKEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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